2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with hydroxyl, methyl, and thioether-linked morpholinoethanone moieties. Pyrido[2,3-d]pyrimidines are heterocyclic systems known for their role in kinase inhibition and anticancer activity. The hydroxyl group at position 4 and methyl groups at positions 5 and 7 enhance hydrogen-bonding capacity and lipophilicity, respectively.
Properties
IUPAC Name |
5,7-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9-7-10(2)16-13-12(9)14(21)18-15(17-13)23-8-11(20)19-3-5-22-6-4-19/h7H,3-6,8H2,1-2H3,(H,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHFGSXGIHTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common method includes the condensation of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with kinases or other regulatory proteins, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound :
- Core : Pyrido[2,3-d]pyrimidine.
- Substituents: 4-Hydroxy, 5,7-dimethyl (electron-donating groups). Thioether-linked 1-morpholinoethanone.
- Molecular Formula : C₁₆H₁₈N₄O₂S.
Analog 1 : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()
- Core : 1,3,4-Oxadiazole.
- Substituents :
- Pyrimidin-2-ylthio methyl group.
- Thione group at position 2.
- Molecular Formula : C₇H₆N₄OS₂.
Analog 2 : 2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone ()
- Core : Imidazo[2,1-b]thiazole.
- Substituents: 5,6-Dimethyl groups. Morpholinoethanone.
- Molecular Formula : C₁₃H₁₇N₃O₂S.
Key Research Findings
Hydroxy and methyl groups may enhance DNA intercalation or protein binding compared to non-hydroxylated analogs.
- Oxadiazole-thione derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans.
- The thioether linkage in derivative 4a-f improves metabolic stability compared to ether-linked analogs.
Analog 2 (): The imidazothiazole core and morpholino group are structural motifs in acetylcholinesterase inhibitors, suggesting neuropharmacological applications. Crystallographic data (Rp = 1.625) confirms planar geometry, critical for receptor binding.
Biological Activity
2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 334.39 g/mol
- CAS Number : 457943-64-5
- Density : 1.47 g/cm³ (Predicted)
- Boiling Point : 585.3 °C (Predicted)
- Acidity (pKa) : 1.01 (Predicted)
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine derivatives with morpholinoethanone in the presence of suitable reagents to facilitate the thioether formation. The detailed synthetic pathway can be found in various chemical literature sources.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis and growth.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | VEGFR Inhibition | |
| Compound B | Cytotoxicity in A431 Cells | |
| Compound C | Moderate EGFR Inhibition |
The mechanism by which this compound exerts its biological effects may involve the inhibition of receptor tyrosine kinases (RTKs), specifically targeting pathways involved in cell proliferation and survival. The presence of the pyrido[2,3-d]pyrimidine scaffold is believed to enhance binding affinity and specificity towards these targets.
Case Studies
-
VEGFR Inhibition Study
- A study investigated several pyrido[2,3-d]pyrimidine derivatives for their ability to inhibit VEGFR activity. The results demonstrated that certain modifications significantly increased potency compared to standard inhibitors like semaxanib.
- Findings : Compounds with a similar structure showed up to 100-fold greater potency than existing treatments in preclinical models.
-
In Vivo Tumor Growth Inhibition
- An orthotopic melanoma model was used to assess the efficacy of a related compound derived from the same synthetic pathway.
- Results : Significant inhibition of tumor growth and metastasis was observed, supporting the potential therapeutic application of these compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
